molecular formula C16H22FN3O3 B3928209 2-fluoro-N-{3-[(2-morpholin-4-ylethyl)amino]-3-oxopropyl}benzamide

2-fluoro-N-{3-[(2-morpholin-4-ylethyl)amino]-3-oxopropyl}benzamide

Cat. No. B3928209
M. Wt: 323.36 g/mol
InChI Key: GJPLJOQFBREQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{3-[(2-morpholin-4-ylethyl)amino]-3-oxopropyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known by its chemical name, LY2603618, and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{3-[(2-morpholin-4-ylethyl)amino]-3-oxopropyl}benzamide involves its ability to inhibit CDKs. CDKs are a family of proteins that are involved in regulating the cell cycle and are often overactive in cancer cells. By inhibiting CDK activity, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as a cancer treatment, this compound has also been shown to have effects on glucose metabolism and insulin secretion. This compound has been studied as a potential treatment for type 2 diabetes, as it can improve glucose tolerance and increase insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-{3-[(2-morpholin-4-ylethyl)amino]-3-oxopropyl}benzamide in lab experiments is its specificity for CDKs. This compound has been shown to have minimal effects on other kinases, making it a useful tool for studying the role of CDKs in various cellular processes. However, one limitation of using this compound is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells.

Future Directions

There are several potential future directions for research on 2-fluoro-N-{3-[(2-morpholin-4-ylethyl)amino]-3-oxopropyl}benzamide. One area of interest is in developing more potent and selective CDK inhibitors based on the structure of this compound. Additionally, this compound could be studied in combination with other cancer treatments to enhance their efficacy. Finally, further research is needed to determine the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and type 2 diabetes.

Scientific Research Applications

2-fluoro-N-{3-[(2-morpholin-4-ylethyl)amino]-3-oxopropyl}benzamide has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of cell division. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential treatment for various types of cancer.

properties

IUPAC Name

2-fluoro-N-[3-(2-morpholin-4-ylethylamino)-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c17-14-4-2-1-3-13(14)16(22)19-6-5-15(21)18-7-8-20-9-11-23-12-10-20/h1-4H,5-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPLJOQFBREQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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